4-Aminobut-2-enoic acid hydrochloride, also known as 4-aminobut-2-enoic acid hydrochloride, is a compound with the molecular formula CHClNO. It is classified as an amino acid derivative and is recognized for its potential applications in various scientific fields, including medicinal chemistry and biochemistry. The compound features an amino group and a double bond, which contribute to its reactivity and biological activity.
This compound can be synthesized through various chemical methods, often starting from simpler organic precursors. It is commercially available from chemical suppliers and can also be produced in laboratory settings.
4-Aminobut-2-enoic acid hydrochloride falls under the category of amino acids, specifically as a non-proteinogenic amino acid due to its structural characteristics that differ from the standard amino acids found in proteins.
The synthesis of 4-Aminobut-2-enoic acid hydrochloride typically involves several key steps:
In an industrial setting, large-scale production may utilize continuous flow reactors to optimize yield and purity. This approach allows for better control over reaction conditions and scalability.
The compound has a molecular weight of approximately 151.56 g/mol. Its structural characteristics influence its reactivity and interaction with biological systems.
4-Aminobut-2-enoic acid hydrochloride can undergo various chemical reactions, including:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The specific products formed depend on the reagents and conditions applied during the reactions.
The mechanism of action for 4-Aminobut-2-enoic acid hydrochloride primarily involves its role as a substrate in biochemical pathways. Its amino group allows it to participate in enzymatic reactions related to amino acid metabolism, influencing cellular processes such as protein synthesis and signaling pathways .
Relevant data indicate that the compound is stable under normal laboratory conditions but should be stored away from strong oxidizing agents .
4-Aminobut-2-enoic acid hydrochloride has several scientific applications:
Catalytic asymmetric hydrogenation represents a pivotal advancement in the stereocontrolled synthesis of 4-aminobut-2-enoic acid hydrochloride derivatives. This approach employs chiral transition metal catalysts to install stereogenic centers with exceptional precision. The methodology capitalizes on the inherent reactivity of α,β-unsaturated precursors, which undergo hydrogenation under carefully optimized catalytic conditions. Notably, iridium complexes bearing chiral phosphine ligands have demonstrated remarkable efficacy in these transformations, enabling access to enantiomerically enriched β-substituted amino acids with pharmaceutical relevance [10].
Critical reaction parameters include catalyst loading (typically 0.5-5 mol%), hydrogen pressure (50-200 psi), solvent selection (methanol, ethanol, or toluene), and temperature (25-80°C). Optimization studies reveal that ligand architecture profoundly influences enantioselectivity, with Segphos- and BINAP-derived catalysts providing superior stereocontrol compared to other diphosphine ligands. Substrate electronic properties significantly impact reaction efficiency, with electron-deficient olefins requiring modified conditions. The hydrogenation proceeds via directive coordination of the enamide substrate to the chiral catalyst, followed by stereoselective hydride transfer. This methodology achieves exceptional enantiomeric excesses (>95% ee) for various β-aryl and β-alkyl substituted derivatives under optimized conditions [10].
Table 1: Optimization Parameters for Asymmetric Hydrogenation
Parameter | Screening Range | Optimal Conditions | Impact on Outcome |
---|---|---|---|
Catalyst System | [Ir(cod)Cl]₂ with chiral ligands | Ir/(R)-SEGPHOS (L5) | 96% ee → 99% ee |
Temperature | 80-130°C | 110°C | Prevents racemization |
Solvent | Toluene, dioxane, DMF | 1,4-Dioxane | Enhances enantioselectivity |
Alkene Stoichiometry | 2-6 equivalents | 2 equivalents | Maintains 30:1 branched:linear selectivity |
Additives | None, BARF, halides | Ir(cod)₂BARF | Counterion minimizes side reactions |
Enzymatic methodologies harness stereoselective biocatalysts for the synthesis of enantiopure 4-aminobut-2-enoic acid hydrochloride and related structures. This approach employs engineered amino acid racemases and transaminases that exhibit expanded substrate tolerance toward unsaturated amino acid precursors. The enzymatic route operates under physiological conditions (aqueous buffer, pH 7-8, 25-37°C), offering an environmentally benign alternative to traditional chemical synthesis. The process capitalizes on the enzymatic dynamic kinetic resolution (DKR) of racemic precursors, enabling theoretical 100% yield of enantiopure product, which represents a significant advantage over conventional resolution techniques [3] [10].
Key optimization strategies involve enzyme immobilization for enhanced stability and reusability, cofactor recycling systems to improve process economics, and directed evolution to enhance catalytic efficiency toward non-natural substrates. The enzymatic approach achieves excellent stereochemical fidelity (typically >98% ee) while avoiding the heavy metal catalysts and harsh conditions associated with chemical methods. Reaction engineering focuses on substrate concentration optimization to overcome mass transfer limitations and product inhibition challenges. The hydrochloride salt is readily obtained via acidification of the enzymatic reaction mixture followed by selective crystallization [3] [10].
Michael addition methodologies provide a versatile platform for constructing the 4-aminobut-2-enoic acid framework through conjugate addition to α,β-unsaturated carbonyl intermediates. These routes typically employ acryloyl chloride derivatives as Michael acceptors, which undergo regioselective amination with nitrogen nucleophiles. Critical to this approach is the generation of reactive 4-amino-2-butenoyl chloride intermediates that serve as pivotal building blocks for further functionalization and salt formation [5]. The reaction sequence involves initial preparation of the unsaturated acid chloride followed by stereoselective amination under carefully controlled conditions.
Significant optimization challenges include controlling the stereochemistry of the addition (particularly for Z- vs E-isomers), minimizing polymerization of the reactive acyl chloride intermediate, and suppressing over-reaction pathways. Solvent selection profoundly influences reaction outcomes, with aprotic solvents (THF, acetonitrile, dichloromethane) providing superior results compared to protic media. Temperature control is crucial, with optimal addition occurring at -20°C to 0°C to preserve stereochemical integrity. Recent advances demonstrate that Lewis acid catalysts can promote diastereoselective additions, enabling access to chiral β-substituted derivatives [5]. The hydrochloride salt is efficiently prepared via direct addition of hydrogen chloride to the aminobut-2-enoic acid precursor in ethereal solvents, yielding high-purity crystalline material suitable for pharmaceutical applications.
Table 2: Michael Addition Optimization Parameters
Reaction Component | Options Evaluated | Optimized Conditions | Effect on Yield/Selectivity |
---|---|---|---|
Nucleophile | Ammonia, ammonium salts, amines | Ammonium acetate in THF | 85% yield, minimal overalkylation |
Electrophile | Acrylates, acrylonitrile, acryloyl chloride | 4-Bromobut-2-enoyl chloride | Enables subsequent functionalization |
Solvent System | THF, DCM, acetonitrile, toluene | Anhydrous THF (-10°C) | Prevents hydrolysis, controls exotherm |
Catalyst | None, AlCl₃, TiCl₄, organocatalysts | None (uncatalyzed) | Avoids stereochemical complications |
Workup | Direct crystallization, extraction | Acidification/HCl gas | Direct hydrochloride salt formation |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0